![molecular formula C16H16N4O5S3 B2797647 (Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173350-17-8](/img/structure/B2797647.png)
(Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazoles are a sub-family of azole compounds and are aromatic due to their two double bonds and the sulfur lone pair .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiadiazole derivatives can be synthesized through various methods. For instance, new azo compounds containing an azo group directly in the thiadiazole block can be obtained by the coupling of diazonium bisulfates .Molecular Structure Analysis
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . The specific molecular structure of this compound would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Chemical Reactivity
Studies have demonstrated the synthesis of various thiazole and thiadiazole derivatives through reactions involving similar core structures. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate has been reacted with different arylidinemalononitrile derivatives and cyanoacrylate derivatives to create new compounds with potential pharmaceutical applications (H. M. Mohamed, 2021). Such reactions showcase the chemical reactivity and versatility of thiazole derivatives in synthesizing complex molecules.
Antibacterial and Antifungal Activities
Thiazole and thiadiazole derivatives have been evaluated for their antibacterial and antifungal activities. Compounds synthesized from thiazole derivatives have shown moderate activity against bacteria and fungi, indicating their potential as antimicrobial agents. For example, imino-4-methoxyphenol thiazole derived Schiff bases exhibited moderate antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (H. M. Vinusha et al., 2015).
Potential in Drug Development
The synthesis and structural elucidation of thiazole derivatives contribute to the field of drug development, especially in the creation of cephalosporin antibiotics and other pharmacologically active compounds. For instance, efficient synthesis methods have been developed for compounds that serve as chemical modifiers of cephalosporin antibiotics, highlighting the importance of thiazole derivatives in medicinal chemistry (T. Kanai et al., 1993).
Safety and Hazards
While specific safety and hazard information for this compound was not found, it’s important to handle all chemicals with care. For example, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation . Always use appropriate personal protective equipment and follow safe laboratory practices when handling chemicals.
properties
IUPAC Name |
ethyl 2-[6-methylsulfonyl-2-(4-methylthiadiazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S3/c1-4-25-13(21)8-20-11-6-5-10(28(3,23)24)7-12(11)26-16(20)17-15(22)14-9(2)18-19-27-14/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPRLYNOCJCXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


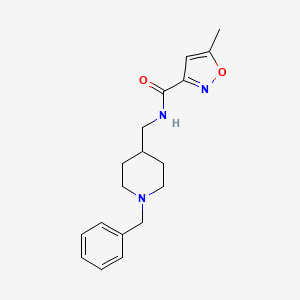
![Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2797570.png)
![6-chloro-N-({4-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2797572.png)
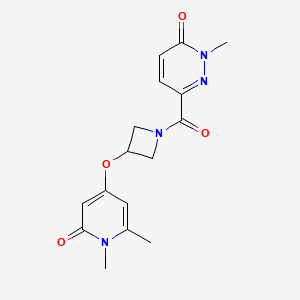

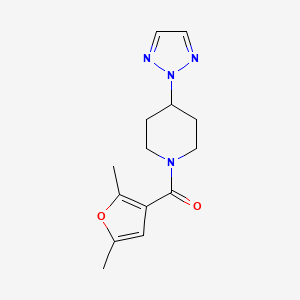
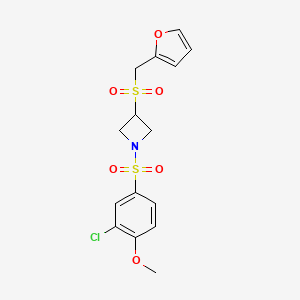
![1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2797578.png)

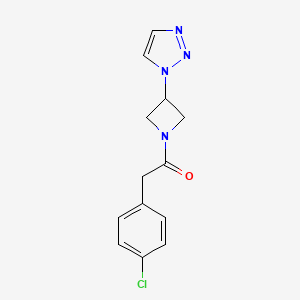
![tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B2797583.png)
amino}acetate](/img/structure/B2797585.png)
![(1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride](/img/structure/B2797587.png)